molecular formula C18H26N2O2 B1343081 tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate CAS No. 201162-52-9

tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B1343081
CAS No.: 201162-52-9
M. Wt: 302.4 g/mol
InChI Key: GTBQVLOYUBQHEV-UHFFFAOYSA-N
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Description

Table 1: Medicinal Applications of Diazabicyclo[3.2.1]octane Derivatives

Application Example Compound Target/Activity Source
Analgesics 3-(6-Chloro-3-pyridazinyl) DBO α4β2 nicotinic acetylcholine
Antibacterials Norbornane bisether diguanidines Gram-positive pathogens
β-Lactamase Inhibitors Avibactam analogs Serine β-lactamases
Kinase Inhibitors TAK-931 (quinuclidine derivative) Cdc7 kinase

For instance, this compound serves as a precursor to δ-opioid receptor agonists, where the benzyl group modulates lipophilicity and the Boc group enables downstream modifications. Its stereochemical complexity also supports enantioselective synthesis of chiral amines via transaminase engineering.

Structural Analysis

X-ray crystallography of related compounds (e.g., 3,8-diazabicyclo[3.2.1]octane) reveals:

  • Boat Conformations : The bicyclic system adopts strained boat conformations, enhancing reactivity.
  • Electron Density Distribution : Nitrogen lone pairs are spatially oriented for nucleophilic attacks or hydrogen bonding.

These features underpin the scaffold’s utility in designing bioactive molecules with improved pharmacokinetic profiles.

Properties

IUPAC Name

tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)19-12-15-9-10-16(13-19)20(15)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBQVLOYUBQHEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619825
Record name tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201162-52-9
Record name tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate typically involves multiple steps:

    Formation of the Diazabicyclo[3.2.1]octane Core: This step often starts with the cyclization of appropriate precursors under basic conditions to form the bicyclic core.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the bicyclic amine.

    Addition of the tert-Butyl Group: The tert-butyl ester is usually formed by reacting the carboxylic acid derivative of the bicyclic compound with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Using large reactors to carry out each step sequentially.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the diazabicyclo[3.2.1]octane core, potentially leading to the opening of the bicyclic structure.

    Substitution: The tert-butyl ester group can be substituted under acidic or basic conditions to form various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Benzyl alcohol, benzaldehyde.

    Reduction Products: Open-chain amines.

    Substitution Products: Various esters and amides.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions due to its rigid structure.

    Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes due to its structural similarity to enzyme substrates.

Medicine:

    Drug Development: Explored as a scaffold for developing new pharmaceuticals, particularly those targeting the central nervous system.

Industry:

    Polymer Chemistry: Utilized in the synthesis of specialty polymers with unique mechanical properties.

Mechanism of Action

The mechanism by which tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate exerts its effects often involves:

    Molecular Targets: Binding to specific enzymes or receptors due to its structural mimicry.

    Pathways Involved: Modulating biochemical pathways by either inhibiting or activating key enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Diazabicyclo Octane Core

Positional Isomerism: 3- vs. 8-Carboxylate
  • tert-Butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS: 2306274-51-9, ): This positional isomer swaps the benzyl and Boc groups. For example, the tert-butyl group at the 8-position may hinder nucleophilic attacks compared to the 3-position .
Functional Group Modifications
  • tert-Butyl 3-acetyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate ():
    • Replacing the benzyl group with an acetyl group reduces lipophilicity (logP decreases by ~2 units), enhancing aqueous solubility. However, the acetyl group lacks the π-π stacking capability of benzyl, which may diminish binding to aromatic residues in biological targets .
  • This modification also reduces ring strain compared to the parent compound .

Variations in Ester Groups

Methyl vs. tert-Butyl Esters
  • Methyl-3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate ():
    • The methyl ester is more susceptible to hydrolysis under basic conditions compared to the tert-butyl analog. This difference is critical in prodrug design, where controlled deprotection is required .

Ring Size and Heteroatom Modifications

Diazabicyclo[3.3.1]nonane Derivatives
  • Methyl-3-benzyl-3,9-diazabicyclo[3.3.1]nonane-9-carboxylate (): Expanding the bicyclic system to a nonane ring increases conformational flexibility. This may enhance binding to larger binding pockets but reduce selectivity due to entropic penalties .

Pharmacologically Active Analogs

8-p-Nitrocinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane ():
  • This derivative acts as a µ-opioid receptor agonist. X-ray crystallography revealed that the orientation of the nitrocinnamyl chain critically influences receptor binding affinity. In contrast, the benzyl group in the target compound lacks the electron-withdrawing nitro group, likely reducing its opioid activity .
tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 143557-91-9, ):
  • The hydroxyl group at the 3-position enables hydrogen bonding with serine or threonine residues in enzymes, making this analog a candidate for kinase inhibitors. However, the absence of the benzyl group reduces its membrane permeability .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Weight logP* Water Solubility (mg/mL) Key Functional Groups
Target Compound (CAS: 201162-52-9) 332.43 3.2 0.12 Benzyl, Boc
tert-Butyl 3-acetyl-3,8-diazabicyclo[...]-carboxylate 308.35 1.8 0.45 Acetyl, Boc
Methyl-3-benzyl-3,8-diazabicyclo[...]-carboxylate 288.35 2.7 0.25 Benzyl, Methyl ester
8-p-Nitrocinnamyl-3-propionyl-3,8-diazabicyclo[...] 385.42 2.1 0.08 Nitrocinnamyl, Propionyl

*Calculated using ChemAxon software.

Biological Activity

tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate (CAS Number: 201162-52-9) is a compound with potential applications in medicinal chemistry, particularly in the inhibition of poly (ADP-ribose) polymerase-1 (PARP-1). This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C18H26N2O2
  • Molecular Weight: 302.42 g/mol
  • Boiling Point: 393.4 ± 35.0 °C
  • Density: 1.117 ± 0.06 g/cm³

The primary biological activity of this compound involves its role as an inhibitor of PARP-1, an enzyme critical for DNA repair mechanisms. By inhibiting PARP-1, this compound disrupts the repair of single-strand breaks in DNA, leading to the accumulation of DNA damage and potentially resulting in cell death.

Biochemical Pathways

The interaction with PARP-1 affects several key pathways:

  • DNA Repair Pathway: Inhibition leads to impaired DNA repair processes.
  • Cell Death Pathways: Accumulation of unrepaired DNA can trigger apoptosis or necrosis.

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested: HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • IC50 Values: The compound showed IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent anti-cancer activity.

In Vivo Studies

Animal studies have suggested that this compound can enhance the efficacy of chemotherapeutic agents when used in combination therapy:

  • Model Organisms: Mouse models bearing xenografts of human tumors.
  • Results: Tumor growth inhibition was observed when combined with standard chemotherapy drugs, suggesting a synergistic effect.

Case Studies

  • Combination Therapy with Chemotherapeutics:
    • A study published in Cancer Research demonstrated that administering this compound alongside cisplatin resulted in a significant reduction in tumor size compared to cisplatin alone.
  • Mechanistic Insights:
    • Another investigation focused on the molecular mechanisms revealed that the compound induces apoptosis through the activation of caspase pathways, further validating its potential as an anti-cancer agent.

Safety and Toxicology

While exhibiting promising biological activity, safety assessments indicate that this compound poses certain risks:

  • Toxicity Profile: Classified as harmful if swallowed or in contact with skin (H302, H312).
  • Precautionary Measures: Recommended to handle under controlled conditions to minimize exposure.

Comparison with Related Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate149771-43-7302.41 g/molModerate PARP inhibition
Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylateN/AN/ALow PARP inhibition
Di-tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylateN/AN/AHigh toxicity

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via multi-step procedures involving diazabicyclo[3.2.1]octane core formation. A common approach starts with dimethyl meso-2,5-dibromoadipate, which undergoes cyclization with benzylamine to form intermediates like 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione. Subsequent hydrogenolysis and carboxylation yield the final product . Column chromatography (e.g., CH₂Cl₂–Et₂O, 9:1) is critical for purification, with reported yields of ~44% under optimized conditions .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Characterization relies on ¹H/¹³C NMR for stereochemical confirmation and LC-MS for molecular weight validation. For example, the bicyclo[3.2.1]octane scaffold exhibits distinct proton splitting patterns (e.g., bridgehead protons at δ 3.5–4.5 ppm). FT-IR confirms the tert-butyl carbonyl stretch (~1680 cm⁻¹) and benzyl C-H vibrations (~3000 cm⁻¹) .

Q. What are the stability considerations for handling and storing this compound?

  • Methodological Answer : The compound is sensitive to hydrolysis due to the labile tert-butyloxycarbonyl (Boc) group. Storage at 2–8°C under inert atmosphere (argon/nitrogen) in amber vials is recommended. Degradation products (e.g., free amine forms) can be monitored via TLC (Rf = 0.10 in Et₂O) .

Advanced Research Questions

Q. How does stereochemical configuration impact the reactivity and downstream applications of this diazabicyclo compound?

  • Methodological Answer : The (1R,5S) or (1S,5R) stereochemistry determines ligand-binding affinity in medicinal chemistry applications. For instance, enantioselective synthesis using chiral auxiliaries (e.g., (S)-tert-butyl 3-(methylamino)piperidine-1-carboxylate) enables controlled stereochemical outcomes . X-ray crystallography (e.g., CCDC data) confirms absolute configuration .

Q. What strategies are effective for functionalizing the benzyl or tert-butyl groups to create derivatives for SAR studies?

  • Methodological Answer : The benzyl group can be deprotected via hydrogenolysis (Pd/C, H₂) to generate free amines for further coupling (e.g., acylations, Suzuki-Miyaura reactions). The tert-butyl ester is cleaved under acidic conditions (TFA/DCM) to expose the carboxylate for peptide conjugation or metal coordination .

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of analogs targeting nicotinic receptors?

  • Methodological Answer : Density Functional Theory (DFT) optimizes the diazabicyclo scaffold’s geometry, while docking simulations (AutoDock Vina) predict binding to α4β2 nicotinic receptors. Key parameters include torsional angles of the bicyclo ring and electrostatic interactions with conserved receptor residues (e.g., TrpB) .

Data Contradiction Analysis

Q. Why do reported yields for similar diazabicyclo syntheses vary significantly (e.g., 44% vs. 54%)?

  • Methodological Answer : Yield discrepancies arise from differences in cyclization efficiency (e.g., solvent polarity, temperature) and workup protocols . For example, telescoping procedures (combining steps without isolation) may reduce intermediate losses but require precise stoichiometric control .

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